molecular formula C7H3BrCl2O B1344193 4-Bromo-3,5-dichlorobenzaldehyde CAS No. 120077-80-7

4-Bromo-3,5-dichlorobenzaldehyde

Cat. No.: B1344193
CAS No.: 120077-80-7
M. Wt: 253.9 g/mol
InChI Key: RTAOUCJQYRVMJD-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C₇H₃BrCl₂O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 4, 3, and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. For instance, starting with 3,5-dichlorobenzaldehyde, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.

    Oxidation: 4-Bromo-3,5-dichlorobenzoic acid.

    Reduction: 4-Bromo-3,5-dichlorobenzyl alcohol.

Scientific Research Applications

4-Bromo-3,5-dichlorobenzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichlorobenzaldehyde depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

    3,5-Dichlorobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2,6-dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    4-Bromo-3,5-difluorobenzaldehyde: Fluorine atoms instead of chlorine, resulting in different electronic properties and reactivity.

Uniqueness: 4-Bromo-3,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

4-bromo-3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAOUCJQYRVMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302639
Record name 4-Bromo-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120077-80-7
Record name 4-Bromo-3,5-dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120077-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-bromo-3,5-dichlorobenzoate: CuBr2 (7.5 g, 34.08 mmol) in MeCN (50 mL) was stirred at 80° C. for 30 min. To this solution tert-butylnitrite (6.5 mL, 54.55 mmol) was added dropwise at the same temperature and the mixture was stirred for another 10 min. Methyl 4-amino-3,5-dichlorobenzoate in MeCN (30 mL) was added dropwise to the reaction mixture which was then stirred at 80° C. for 30 min. The reaction mixture was brought to ambient temperature. Aqueous ammonia solution (20 mL) was added and extracted with petroleum ether. The organic layer was washed with brine followed by water. The organic solution was dried (Na2SO4), filtered and concentrated to afford the title compound as an off white solid (7.5 g, 77%): 1H NMR (300 MHz, DMSO-d6) δ 8.02 (s, 2H), 3.94 (s, 3H); ESIMS m/z 282 ([M]+); IR (thin film) 1733, 762, 514 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuBr2
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
77%

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